molecular formula C34H44FeP2 B12061641 (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene

(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene

Cat. No.: B12061641
M. Wt: 570.5 g/mol
InChI Key: DSZYQALCGVODLB-IFUPQEAVSA-N
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Description

(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, where it serves as a ligand for transition metal complexes. The presence of both phosphino groups and the ferrocene backbone provides unique steric and electronic properties, making it a valuable tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene typically involves the following steps:

    Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of Phosphino Groups: The phosphino groups are introduced via a substitution reaction, where the ferrocene derivative reacts with tert-butylphosphine and bis(2-methylphenyl)phosphine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene undergoes various types of reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.

    Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.

    Substitution: The phosphino groups can participate in substitution reactions, forming new complexes with different metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve transition metals like palladium, platinum, or rhodium under inert atmosphere conditions.

Major Products

The major products formed from these reactions include various metal complexes that are used in catalytic processes.

Scientific Research Applications

(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene has several applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Investigated for its potential in drug delivery systems due to its stability and ability to form complexes with bioactive metals.

    Medicine: Explored for its anticancer properties, particularly in the formation of metal-based drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where precise control over stereochemistry is required.

Mechanism of Action

The mechanism by which (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene exerts its effects involves the formation of metal-ligand complexes. These complexes can activate substrates through coordination, facilitating various catalytic processes. The ferrocene backbone provides stability, while the phosphino groups offer electronic and steric properties that enhance catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with different steric properties.

    1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but lacks the chiral center.

    Triphenylphosphine: A common ligand but without the ferrocene backbone.

Uniqueness

(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene is unique due to its chiral nature and the combination of tert-butyl and 2-methylphenyl groups, which provide distinct steric and electronic environments. This makes it particularly effective in asymmetric catalysis compared to its counterparts.

Properties

Molecular Formula

C34H44FeP2

Molecular Weight

570.5 g/mol

InChI

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m0../s1

InChI Key

DSZYQALCGVODLB-IFUPQEAVSA-N

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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